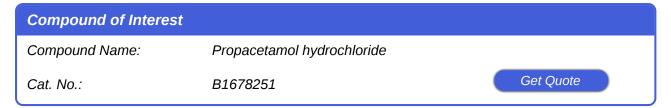


## A Comparative Guide to the Bioequivalence of Propacetamol Formulations

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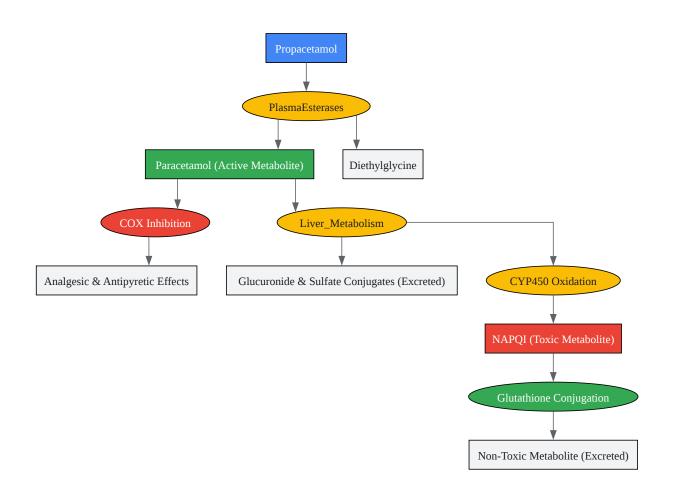


This guide provides a detailed comparison of the bioequivalence of intravenous propacetamol, a prodrug of paracetamol, with an intravenous formulation of paracetamol. The information is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the pharmacokinetic profiles and study designs for evaluating these analgesic formulations.

### **Metabolic Pathway of Propacetamol**

Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen). Following administration, it is rapidly and completely hydrolyzed by plasma esterases into its active metabolite, paracetamol, and N,N-diethylglycine.[1][2] Paracetamol then exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system.[2] The majority of paracetamol is subsequently metabolized in the liver through glucuronidation and sulfation, with a small fraction being oxidized by the cytochrome P450 system to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which can be hepatotoxic in large doses.[2]





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Caption: Metabolic pathway of propacetamol.



# Comparative Bioequivalence Study: IV Propacetamol vs. IV Paracetamol

A key study evaluated the bioequivalence of a new, ready-to-use 10 mg/mL intravenous paracetamol solution (Perfalgan®) with a marketed intravenous propacetamol formulation (Pro-Dafalgan®), where 2g of propacetamol is equivalent to 1g of paracetamol.[1]

#### **Experimental Protocol**

The study was designed as an open-label, randomized, single-dose, three-period crossover trial in 24 healthy male volunteers.[1] A washout period of one week was implemented between each treatment period.[1]

Key aspects of the experimental protocol are outlined below:

- Subjects: 24 healthy male volunteers.[1]
- Study Design: Open-label, randomized, single-dose, 3-period crossover.[1]
- · Treatments:
  - Test Formulation: Perfalgan® 1 g (10 mg/mL paracetamol solution).[1]
  - Reference Formulation: Pro-Dafalgan® 2 g (propacetamol, equivalent to 1 g paracetamol).
    [1]
- Administration: Intravenous infusion over 15 minutes.[3]
- Blood Sampling: Blood samples were collected at 18 time points over a 24-hour period following the start of the infusion.[1]
- Analytical Method: Serum concentrations of paracetamol were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[1]
- Pharmacokinetic Analysis: A non-compartmental analysis was performed on the serum concentration-time data to determine key pharmacokinetic parameters.

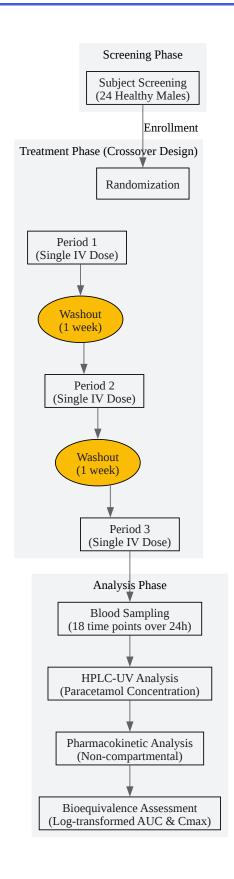






 Bioequivalence Assessment: Bioequivalence was tested on the log-transformed data for AUCinf and Cmax.[1] The acceptance criteria for bioequivalence were 90% confidence intervals within 0.80-1.25 for AUCinf and 0.75-1.33 for Cmax.[1]





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Caption: Experimental workflow for the bioequivalence study.



#### **Data Presentation**

The following table summarizes the key pharmacokinetic parameters for the active metabolite, paracetamol, following the administration of the intravenous paracetamol and propacetamol formulations.

| Pharmacokinetic<br>Parameter | IV Paracetamol 1 g<br>(Perfalgan®) (Mean ± SD) | IV Propacetamol 2 g (Pro-<br>Dafalgan®) (Mean ± SD) |
|------------------------------|--|---|
| Cmax (μg/mL)                 | 23.4 ± 4.9                                     | 19.8 ± 4.2  |
| AUCinf (μg.h/mL)             | 45.4 ± 7.9                                     | 40.2 ± 6.0  |
| tmax (h)                     | 0.25 (end of infusion)                         | 0.25 (end of infusion)                              |
| t1/2 (h)                     | 2.4 ± 0.4                                      | 2.4 ± 0.4   |
| MRT (h)                      | 2.8 ± 0.4                                      | 2.9 ± 0.4   |
| CIT (L/h)                    | 22.8 ± 4.2                                     | 25.7 ± 4.1  |
| Vd (L)                       | 64.2 ± 11.2                                    | 72.8 ± 12.0   |

Data sourced from Flouvat et al.[1]

Bioequivalence Analysis:

The 90% confidence intervals for the ratio of the new paracetamol solution (Perfalgan® 1 g) to the marketed propacetamol solution (Pro-Dafalgan® 2 g) were:

Cmax: 1.11-1.31 (Point estimate: 1.20)[1]

• AUCinf: 1.10-1.16 (Point estimate: 1.13)[1]

These values fell within the acceptable bioequivalence intervals of 0.75 to 1.33 for Cmax and 0.80 to 1.25 for AUCinf.[1]

#### Conclusion



The presented data from a randomized crossover bioequivalence study demonstrates that a 1 g intravenous dose of a ready-to-use paracetamol solution is bioequivalent to a 2 g intravenous dose of propacetamol.[1] Both formulations result in the rapid appearance of the active metabolite, paracetamol, in the systemic circulation with identical times to reach maximum concentration.[1] While the pharmacokinetic parameters are comparable, the study noted that the ready-to-use paracetamol solution was associated with less local pain at the infusion site compared to the propacetamol formulation.[1] This guide provides a framework for understanding the comparative bioavailability of propacetamol formulations and the methodologies employed in their assessment.

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